molecular formula C27H25Cl2N7O B2418306 N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride

カタログ番号: B2418306
分子量: 534.4 g/mol
InChIキー: YHBVRBOEKSJVML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is a potent inhibitor of DNA methyltransferase enzymes. It is known for its ability to reactivate tumor suppressor genes by blocking the activity of DNA methyltransferase 1 and inducing its degradation. This compound has shown promise in epigenetic cancer therapy due to its selective degradation of DNA methyltransferase 1 with minimal effects on DNA methyltransferase 3A and DNA methyltransferase 3B .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of functional groups such as amino and methyl groups through substitution reactions.

    Coupling reactions: Coupling of the quinoline core with other aromatic compounds to form the final structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

化学反応の分析

Types of Reactions

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity
One of the most significant applications of this compound is its role as an inhibitor of DNA methylation . DNA methylation is a critical epigenetic modification involved in gene regulation and tumorigenesis. Studies indicate that N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride can modulate cellular pathways that influence cell proliferation and apoptosis , making it a promising candidate for cancer therapy .

1.2 Interaction with Biomolecules
This compound has shown significant interaction with various biomolecules, suggesting its versatility as a research tool and therapeutic candidate. The interactions may include binding to proteins involved in cell signaling and gene expression, which could lead to novel therapeutic strategies.

Structure-Activity Relationship (SAR) Studies

The structural features of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride allow for extensive SAR studies. By modifying specific functional groups, researchers can develop derivatives with enhanced biological activity or altered pharmacokinetic properties. For instance, compounds structurally similar to this compound, such as SGI-1027, have been evaluated for their ability to inhibit DNA methylation .

Compound NameStructural FeaturesBiological Activity
SGI-1027Quinoline core with pyrimidine substitutionDNA methylation inhibition
Quinoline DerivativesVarying substituents on the quinoline ringAnticancer properties
Pyrimidine CompoundsDiverse side chains on pyrimidine baseModulating gene expression

Antimicrobial Properties

Recent studies have also explored the potential antimicrobial properties of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride. The compound's ability to interact with bacterial DNA and inhibit replication processes suggests its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance.

Synthesis and Derivative Development

The synthesis of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride involves several chemical reactions that are crucial for developing derivatives with improved efficacy. These synthetic pathways often focus on modifying the quinoline or pyrimidine components to enhance their biological activity or stability .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

5.1 Cancer Model Studies
In vitro studies have demonstrated that N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride effectively inhibits the growth of various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

5.2 Antimicrobial Efficacy
Research has indicated that this compound exhibits significant antimicrobial activity against certain bacterial strains, suggesting its application in treating infections caused by resistant bacteria.

作用機序

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride exerts its effects by inhibiting DNA methyltransferase enzymes. It competes with the cofactor S-adenosylmethionine in the methylation reaction, leading to the degradation of DNA methyltransferase 1. This inhibition results in the reactivation of silenced tumor suppressor genes and induction of apoptosis in cancer cells. The compound primarily targets the DNA methyltransferase 1 enzyme and affects pathways involved in DNA methylation and gene expression .

類似化合物との比較

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is compared with other DNA methyltransferase inhibitors such as decitabine and azacitidine. Unlike these nucleoside analogs, this compound is a non-nucleoside inhibitor, which makes it less toxic and more stable. Similar compounds include:

This compound stands out due to its selective inhibition of DNA methyltransferase 1 and its potential for use in epigenetic cancer therapy.

生物活性

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride, commonly referred to as SGI-1027, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula: C27H23N7O
  • CAS Number: 24858111
  • Molecular Weight: 453.53 g/mol

SGI-1027 functions primarily as a small molecule inhibitor targeting specific protein kinases involved in cancer cell proliferation. The compound is designed to interfere with signaling pathways that promote tumor growth and survival, particularly through inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

Anticancer Activity

SGI-1027 has been evaluated for its anticancer properties in several studies. It has shown promising results against various cancer cell lines:

  • Cell Proliferation Inhibition: In vitro studies demonstrated that SGI-1027 effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it was found to significantly reduce the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC3) at low micromolar concentrations .
  • Mechanistic Insights: The compound's mechanism involves the inhibition of CDK6, leading to decreased phosphorylation of retinoblastoma protein (Rb), which is essential for cell cycle progression. This inhibition results in G1 phase arrest and subsequent apoptosis in sensitive cancer cell lines .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of SGI-1027:

  • Bacterial Inhibition: SGI-1027 exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth suppression at concentrations ranging from 10 to 50 µg/mL .
  • Fungal Activity: The compound demonstrated variable antifungal activity against Candida albicans and Aspergillus niger, suggesting a potential role in treating fungal infections as well .

Table 1: Anticancer Efficacy of SGI-1027

Cell LineIC50 (µM)Mechanism of Action
MCF-75CDK6 inhibition, G1 phase arrest
PC38Induction of apoptosis
A549 (Lung)12Inhibition of cell proliferation

Table 2: Antimicrobial Activity of SGI-1027

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans25
Aspergillus niger40

Case Studies

  • In Vivo Models: In a mouse model of breast cancer, treatment with SGI-1027 resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent in vivo .
  • Combination Therapies: Preliminary investigations into combination therapies involving SGI-1027 with other chemotherapeutic agents have shown enhanced efficacy and reduced side effects, suggesting that it may be beneficial in multi-drug regimens for cancer treatment .

特性

IUPAC Name

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O.2ClH/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24;;/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBVRBOEKSJVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。